molecular formula C9H13N3O2 B11556021 Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester

Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester

Cat. No.: B11556021
M. Wt: 195.22 g/mol
InChI Key: RENBKRQOHIPUHV-BEQOJEFOSA-N
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Description

Ethyl (2E)-2-cyano-3-[(E)-[(dimethylamino)methylidene]amino]prop-2-enoate: is an organic compound with a complex structure that includes a cyano group, an ester group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-2-cyano-3-[(E)-[(dimethylamino)methylidene]amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

Biology: In biological research, it can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[(E)-[(dimethylamino)methylidene]amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dimethylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s ability to undergo various chemical transformations also allows it to act as a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

  • 2-(Dibutylamino)ethyl 2-methylprop-2-enoate
  • Dimethylaminoethyl acrylate
  • 2-(Dimethylamino)ethyl methacrylate

Comparison:

  • 2-(Dibutylamino)ethyl 2-methylprop-2-enoate has a similar structure but with a dibutylamino group instead of a dimethylamino group, affecting its reactivity and solubility.
  • Dimethylaminoethyl acrylate is another related compound with an acrylate ester instead of a cyano group, leading to different chemical properties and applications.
  • 2-(Dimethylamino)ethyl methacrylate shares the dimethylamino group but has a methacrylate ester, making it more suitable for polymerization reactions.

Uniqueness: Ethyl (2E)-2-cyano-3-[(E)-[(dimethylamino)methylidene]amino]prop-2-enoate is unique due to the presence of both a cyano group and a dimethylamino group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(dimethylaminomethylideneamino)prop-2-enoate

InChI

InChI=1S/C9H13N3O2/c1-4-14-9(13)8(5-10)6-11-7-12(2)3/h6-7H,4H2,1-3H3/b8-6+,11-7?

InChI Key

RENBKRQOHIPUHV-BEQOJEFOSA-N

Isomeric SMILES

CCOC(=O)/C(=C/N=CN(C)C)/C#N

Canonical SMILES

CCOC(=O)C(=CN=CN(C)C)C#N

Origin of Product

United States

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